1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-9-11-17(12-10-15)23-14-18(21-22-23)19(24)20-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHACZJSDQLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step reaction process. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
Key structural differences among analogues lie in:
- 2-Fluorophenyl (3o, 3p): Reduces steric bulk while increasing polarity .
- Amide substituent: 3-Phenylpropyl (target): A flexible alkyl chain with phenyl terminus, favoring hydrophobic interactions. (S)-1-Hydroxy-3-phenylpropan-2-yl (ZIPSEY): Introduces a chiral hydroxyl group, enabling hydrogen bonding . Quinolin-2-yl (3o, 3p): Aromatic heterocycle enhances π-stacking and target affinity .
Triazole 5-position substituents :
Table 1: Structural and Functional Comparison
Physicochemical and Crystallographic Properties
- Lipophilicity : The 4-methylphenyl and 3-phenylpropyl groups in the target compound likely increase logP compared to analogues with polar substituents (e.g., ZIPSEY’s hydroxyl group).
- Crystal Packing : Weak interactions (C–H⋯N, π-π) dominate in isomorphic compounds (), suggesting the target compound’s solid-state structure may adopt similar packing motifs, influencing solubility and stability .
Biological Activity
1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazole ring, which is pivotal in its biological activity. The general structure can be represented as follows:
Key Features:
- Triazole Ring: Contributes to the compound's interaction with biological targets.
- Substituents: The presence of a 4-methylphenyl group and a 3-phenylpropyl group enhances lipophilicity and bioavailability.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds with triazole moieties exhibit significant activity against various fungal strains. For instance, derivatives similar to this compound have demonstrated efficacy against Candida albicans and Aspergillus niger.
| Compound | Activity Against Candida albicans | Activity Against Aspergillus niger |
|---|---|---|
| Triazole Derivative A | MIC = 12 µg/mL | MIC = 15 µg/mL |
| Triazole Derivative B | MIC = 8 µg/mL | MIC = 10 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that triazole-containing compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway.
Antiviral Activity
Recent investigations into the antiviral properties of triazoles have shown promise against viral infections. The compound's ability to inhibit viral replication has been linked to its interaction with viral enzymes.
Research Findings:
A study demonstrated that triazole derivatives could inhibit the replication of the hepatitis C virus (HCV) in vitro, with IC50 values ranging from 20 to 30 µM. The mechanism involves interference with viral RNA synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The triazole ring can act as a competitive inhibitor for enzymes such as cytochrome P450, which is crucial in drug metabolism.
- Receptor Binding: It may also bind to specific receptors involved in cellular signaling pathways, influencing processes like apoptosis and cell proliferation.
Safety and Toxicity
Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations.
| Parameter | Value |
|---|---|
| LD50 (Mouse) | >2000 mg/kg |
| Cytotoxicity (HepG2) | CC50 >100 µM |
Q & A
Q. What are the optimized synthetic routes for 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in academic research?
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, due to its efficiency and regioselectivity . Key steps include:
- Triazole core formation : Reacting an azide (e.g., 4-methylphenyl azide) with a terminal alkyne (e.g., propargyl carboxamide precursor) under Cu(I) catalysis.
- Post-functionalization : Introducing the 3-phenylpropyl group via nucleophilic substitution or amide coupling.
- Purification : Column chromatography and recrystallization ensure >95% purity, verified by HPLC and NMR .
Q. What analytical techniques are critical for characterizing the structural integrity of this triazole-carboxamide derivative?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and regiochemistry of the triazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain, critical for understanding conformational stability .
Advanced Research Questions
Q. How do variations in substituents on the triazole core influence biological activity?
Comparative studies on analogous triazoles reveal:
- 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability and target engagement .
- 3-Phenylpropyl chain : Extends hydrophobic interactions with enzyme pockets (e.g., COX-2 or c-Met kinase), as shown in molecular docking studies .
- Electron-withdrawing groups (e.g., Cl, F): Increase electrophilicity, boosting enzyme inhibition but may reduce solubility. A balance is achieved via substituent optimization .
Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?
Q. How does this compound interact with enzyme targets like COX-2 or c-Met at the molecular level?
- COX-2 inhibition : The carboxamide group hydrogen-bonds to Arg120 and Tyr355 in the active site, while the triazole ring stabilizes hydrophobic interactions with Val523 .
- c-Met kinase inhibition : The 4-methylphenyl group occupies the ATP-binding pocket, displacing Mg ions critical for catalytic activity .
- Biophysical validation : Surface plasmon resonance (SPR) and microscale thermophoresis (MST) quantify binding affinities (K = 10–100 nM) .
Q. What strategies can resolve discrepancies in biological activity data across studies?
- Dose-response normalization : Use standardized protocols (e.g., CellTiter-Glo® for viability assays) to minimize inter-lab variability .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .
- Crystallographic validation : Compare ligand-bound enzyme structures to confirm binding modes and rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
